6-Bromo-4-(pyrrolidin-1-yl)quinazoline
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Overview
Description
6-Bromo-4-(pyrrolidin-1-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties . The presence of a bromine atom and a pyrrolidine ring in its structure makes this compound a compound of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(pyrrolidin-1-yl)quinazoline typically involves the reaction of 6-bromoquinazoline with pyrrolidine under specific conditions. One common method includes:
Starting Material: 6-Bromoquinazoline.
Reagent: Pyrrolidine.
Solvent: Anhydrous ethanol or another suitable solvent.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(pyrrolidin-1-yl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives with different biological activities .
Scientific Research Applications
6-Bromo-4-(pyrrolidin-1-yl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: As a potential anticancer agent due to its ability to inhibit specific kinases and cellular pathways.
Biological Studies: Used in studies to understand its effects on different cell lines and its potential as a therapeutic agent.
Industrial Applications: Employed in the synthesis of other bioactive compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(pyrrolidin-1-yl)quinazoline involves its interaction with specific molecular targets, such as kinases and receptors. It can inhibit the activity of these targets, leading to the suppression of cellular proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinazoline: Lacks the pyrrolidine ring but shares the bromine-substituted quinazoline core.
4-(Pyrrolidin-1-yl)quinazoline: Lacks the bromine atom but contains the pyrrolidine ring.
Uniqueness
6-Bromo-4-(pyrrolidin-1-yl)quinazoline is unique due to the presence of both the bromine atom and the pyrrolidine ring, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
6143-82-4 |
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Molecular Formula |
C12H12BrN3 |
Molecular Weight |
278.15 g/mol |
IUPAC Name |
6-bromo-4-pyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C12H12BrN3/c13-9-3-4-11-10(7-9)12(15-8-14-11)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
DQAGMMVQSJLWEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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